1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid
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Overview
Description
1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxybutyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methoxybutyl Group: The methoxybutyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the methoxybutyl group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxybutyl group.
Scientific Research Applications
1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-Methoxybutyl)-2-oxopyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.
Carboxylic Acids: Compounds with carboxylic acid groups but different ring structures.
Methoxybutyl Derivatives: Compounds with methoxybutyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO4 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(4-methoxybutyl)-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-7-3-2-5-12-6-4-9(11(14)15)8-10(12)13/h4,6,8H,2-3,5,7H2,1H3,(H,14,15) |
InChI Key |
FQGJIEJAYNJCNO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCN1C=CC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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